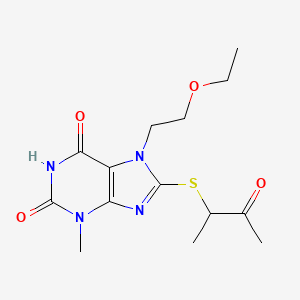

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:

Starting Material: The synthesis may begin with a purine derivative.

Substitution Reactions: Introduction of the ethoxyethyl group at the 7-position and the methyl group at the 3-position through nucleophilic substitution reactions.

Thioether Formation: The 8-position thioether linkage can be formed by reacting the purine derivative with 3-oxobutan-2-yl thiol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that facilitate the desired reactions.

Temperature and Pressure: Control of reaction conditions to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur at the purine ring or the ethoxyethyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its purine structure.

Medicine

Drug Development: Exploration as a candidate for drug development, particularly in targeting purine-related metabolic pathways.

Industry

Material Science: Possible applications in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. Generally, purine derivatives can:

Bind to Enzymes: Inhibit or activate enzymes by mimicking natural substrates.

Interfere with DNA/RNA: Integrate into nucleic acids, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Activité Biologique

7-(2-ethoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, which includes an ethoxyethyl group and a thioether linkage, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound based on diverse research findings.

- IUPAC Name : 7-(2-ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

- Molecular Formula : C14H20N4O4S

- Molecular Weight : Approximately 364.43 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a purine derivative, it may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and signaling pathways.

- DNA/RNA Interaction : The compound could integrate into nucleic acids, influencing replication and transcription processes.

- Thioether Group Functionality : The presence of the thioether group may enhance interactions with biological targets through sulfur-mediated binding.

Biological Activity Overview

The biological effects of this compound have been investigated in various studies:

Case Studies

- Anti-Cancer Activity : A study conducted on human leukemia cells showed that treatment with the compound resulted in significant apoptosis, attributed to its interference with purine metabolism and subsequent DNA damage.

- Anti-inflammatory Potential : In a model of acute inflammation, the compound reduced pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the following key points regarding the biological activity of this compound:

- Enzyme Targeting : The compound was found to effectively inhibit enzymes involved in nucleotide synthesis pathways, which can be crucial for cancer therapy.

- Safety Profile : Toxicity studies indicated a promising safety profile at therapeutic doses, making it a candidate for further development.

- Synergistic Effects : When combined with existing chemotherapeutics, it exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-5-22-7-6-18-10-11(17(4)13(21)16-12(10)20)15-14(18)23-9(3)8(2)19/h9H,5-7H2,1-4H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQPEJRCNYNICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.